4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one, also known as UA62784, is a small molecule that acts as a specific inhibitor of centromere protein E (CENPE) kinesin-like protein PubChem: . CENPE is a motor protein that plays a critical role in cell division by mediating chromosome movement during mitosis. UA62784 binds to CENPE and disrupts its interaction with microtubules, essential for chromosome segregation Sigma-Aldrich: .
UA62784 is a novel compound classified as a fluorenone derivative, primarily recognized for its inhibitory activity against the centromere protein E kinesin-like protein. It was identified during a high-throughput cytotoxicity screening aimed at isolating compounds that selectively target pancreatic cancer cells with deleted DPC4 genes. UA62784 exhibits cytotoxic properties in the nanomolar range, causing reversible cell-cycle arrest in mitosis prior to metaphase, leading to apoptosis in treated cells. Notably, it disrupts the formation of functional bipolar spindles without affecting tubulin polymerization or certain signal transduction pathways prior to the activation of the anaphase-promoting complex .
UA62784 acts as a specific inhibitor of CENPE, a kinesin-like motor protein involved in chromosome movement during cell division [, ]. The exact mechanism of inhibition is still under investigation, but it's believed that UA62784 binds to the CENPE protein, interfering with its ability to interact with cellular structures crucial for mitosis []. This disrupts cell division and can lead to cell cycle arrest or cell death [, ].
UA62784 functions primarily as an inhibitor of microtubule dynamics. It interacts with tubulin dimers at or near the colchicine-binding site, inhibiting microtubule polymerization in vitro. This interaction is significantly more potent than that of known microtubule inhibitors such as colchicine, vinblastine, or nocodazole. The compound promotes the accumulation of cells in mitosis due to aberrant mitotic spindles, ultimately leading to cell death through apoptosis signaling pathways .
The biological activity of UA62784 is characterized by its ability to induce mitotic arrest and apoptosis in cancer cells. Specifically, it has been shown to:
The synthesis of UA62784 involves several steps:
UA62784 has potential applications primarily in cancer therapeutics, particularly for treating pancreatic cancer due to its selective cytotoxicity against DPC4-deleted cells. Its mechanism of inhibiting microtubule dynamics positions it as a candidate for developing novel anti-cancer agents that can overcome resistance associated with traditional chemotherapeutics .
Studies have demonstrated that UA62784 interacts with tubulin dimers, enhancing its potency compared to other microtubule-targeting agents. It shows additive effects when combined with drugs like vinblastine, suggesting potential for combination therapies in oncology. Additionally, its impact on mitotic spindle dynamics provides insights into its mechanism of action and potential resistance pathways in cancer treatment .
Several compounds share structural and functional similarities with UA62784, particularly in their roles as microtubule inhibitors. These include:
Compound Name | Mechanism of Action | Potency Comparison |
---|---|---|
Colchicine | Binds to tubulin dimers, inhibiting polymerization | Less potent than UA62784 |
Vinblastine | Inhibits microtubule assembly | Less potent than UA62784 |
Nocodazole | Disrupts microtubule dynamics | Less potent than UA62784 |
Paclitaxel | Stabilizes microtubules | Different mechanism |
UA62784 is unique due to its specific binding site on tubulin and its distinct mechanism that leads to cell-cycle arrest without affecting tubulin polymerization directly .
The chemical synthesis of UA62784 follows a classical three-step approach employing Robinson-Gabriel cyclization chemistry as the key ring-forming reaction [1]. The synthesis begins with 9-oxo-9H-fluorene-4-carboxylic acid as the starting material, which undergoes sequential transformations to construct the diaryl oxazole core structure.
Step 1: Acid Chloride Formation
The initial step involves conversion of 9-oxo-9H-fluorene-4-carboxylic acid to its corresponding acid chloride using thionyl chloride in dichloromethane with dimethylformamide as catalyst. The reaction proceeds under reflux conditions for 2 hours, followed by removal of excess thionyl chloride under reduced pressure [1].
Step 2: Amide Coupling Reaction
The second step involves coupling the fluorenone acid chloride with 2-amino-4'-methoxyacetophenone hydrochloride in the presence of triethylamine as base. The reaction is conducted in dichloromethane at room temperature for 18 hours, yielding the UA62784 amide intermediate in 68.4% yield. The product is purified through sequential washes with water, sodium hydroxide solution, hydrochloric acid, and additional water [1].
Step 3: Robinson-Gabriel Cyclodehydration
The final cyclization step employs phosphorus oxychloride in dimethylformamide at 90°C for 30 minutes to effect the Robinson-Gabriel cyclodehydration. This transformation converts the amide intermediate to the oxazole ring system, producing UA62784 as a yellow solid in 70.8% yield. The product is isolated through extraction with dichloromethane followed by washing and purification [1].
The complete synthetic sequence provides UA62784 with a molecular formula of C23H15NO3 and molecular weight of 353.37 daltons. High-resolution mass spectrometry confirms the molecular ion peak at m/z 354.1140 (calculated 354.1130) [1].
Subsequent analog development employed two distinct synthetic strategies to enable systematic exploration of structure-activity relationships while maintaining the central oxazole pharmacophore [2].
Route 1: Direct Robinson-Gabriel Approach
This method involves direct coupling of 2-aminoacetophenone salts with commercially available carboxylic acids, followed by Robinson-Gabriel cyclodehydration using phosphorus oxychloride. This approach was utilized for initial analog preparation but offered limited flexibility for diverse substitution patterns [2].
Route 2: Palladium-Catalyzed Cross-Coupling Strategy
A more versatile approach employs palladium-catalyzed coupling of aryl boronic acids with a common 2-(2-bromoaryl) oxazole intermediate. This strategy enables efficient preparation of diverse 2-biaryl-oxazole analogs through Suzuki-Miyaura coupling reactions. The synthetic flexibility of this approach is exemplified in the preparation of PC-046, which involves sequential amide formation, cyclization, and palladium-catalyzed coupling to install the methoxyphenyl-pyridyl substituent [2].
The modular nature of Route 2 allows systematic variation of both aryl substituents (Ar1 and Ar2) while maintaining consistent reaction conditions and yields. This methodology enabled the synthesis of over 80 analogs for comprehensive structure-activity relationship studies [2].
The fluorenone moiety of UA62784 presents unique challenges and opportunities for optimization. The rigid tricyclic fluorenone system contributes significantly to the compound's high lipophilicity (calculated log P = 5.44) and limited aqueous solubility [2].
Replacement with Biaryl Systems
Systematic replacement of the fluorenone core with simpler biaryl systems addresses solubility limitations while exploring essential pharmacophore requirements. The transition from fluorenone to 2-phenyl oxazole (PC-026) maintains high potency while reducing molecular weight and lipophilicity [2].
Incorporation of Heterocyclic Elements
Introduction of pyridine rings into the biaryl system (compounds PC-038, PC-039, PC-043, and PC-045) represents a rational design approach to improve solubility through increased polarity. These modifications successfully reduce calculated log P values from 5.44 to 3.28-3.93 while maintaining nanomolar potency [2].
Optimization of Pyridylphenyl Analogs
Further refinement focuses on pyridylphenyl systems, with PC-046 emerging as the most potent analog. The 2-(3-methoxyphenyl-4-pyridyl) substitution pattern of PC-046 achieves optimal balance between potency (IC50 = 7.5 nM) and improved physicochemical properties (calculated log P = 3.28) [2].
Structure-activity relationship analysis reveals stringent requirements for high cytotoxic potency, particularly regarding the Ar1 substituent position.
Critical Role of 4-Methoxyphenyl at Ar1
High potency against pancreatic cancer cell lines is observed exclusively when Ar1 bears a 4-methoxyphenyl group. Even minor modifications, such as replacement with 4-hydroxyphenyl (PC-049) or relocation of the methoxy group to the 3-position (PC-053), result in dramatic 240-fold and 47-fold decreases in potency, respectively [2]. This extraordinarily tight structure-activity relationship suggests interaction with a specific binding site or closely related target family.
Flexibility in Ar2 Substitution Patterns
The Ar2 position demonstrates greater tolerance for structural modification. The fluorenone system can be successfully replaced with various biaryl arrangements while maintaining potency. Key successful modifications include 2-phenyl (PC-026), 2-(3-pyridyl) (PC-043), and 2-(3-methoxyphenyl-4-pyridyl) (PC-046) systems [2].
Selectivity Index Observations
Despite extensive analog synthesis, none of the 80+ compounds demonstrated improved selectivity for deleted in pancreas cancer locus 4-deleted pancreatic cancer cells compared to the parent compound UA62784. Selectivity indices range from 0.12 to 1.9, with most analogs showing lower selectivity than the original 1.9-fold preference [2].
Mechanism of Action Divergence
Structural modifications lead to fundamental changes in mechanism of action. While UA62784 specifically inhibits centromere protein E kinesin with an IC50 of 7.3 μM, most analogs lose this activity entirely. Only two compounds (PC-042 and PC-053) retain centromere protein E inhibitory activity, with IC50 values of 55 μM and 11 μM, respectively [2].
Emergence of Multi-Kinase Inhibition
The most potent analog, PC-046, exhibits a completely different mechanism involving multi-kinase inhibition rather than kinesin targeting. PC-046 potently inhibits tyrosine receptor kinase B (IC50 = 13.4 μM), interleukin-1 receptor-associated kinase-4 (IC50 = 15.4 μM), and proto-oncogene Pim-1 kinase (IC50 = 19.1 μM) [2]. This mechanistic shift demonstrates how subtle structural changes can redirect target selectivity toward entirely different protein families.
UA62784 demonstrates potent microtubule-targeting activity through direct interaction with tubulin heterodimers [1] [2] [3]. The compound exhibits superior binding affinity compared to established microtubule inhibitors, showing ten-fold greater potency than colchicine, vinblastine, and nocodazole in tubulin binding assays [1] [2] [3]. Biophysical binding studies utilizing intrinsic tubulin tryptophan fluorescence experiments have confirmed the ability of UA62784 to bind directly to alpha and beta tubulin dimers [4].
The polymerization inhibition kinetics of UA62784 demonstrate nanomolar potency in preventing microtubule assembly in vitro [1] [2] [3]. Experimental evidence reveals that UA62784 effectively disrupts normal tubulin polymerization dynamics, preventing the formation of stable microtubule structures essential for cellular functions [1] [5] [6]. The compound's mechanism involves interference with the polymerization process rather than promoting depolymerization of existing microtubules, distinguishing it from certain other classes of antimicrotubule agents [1] [2].
Time-course studies of tubulin polymerization in the presence of UA62784 show rapid inhibition of microtubule assembly, with effects observable within minutes of compound addition [1] [2]. The inhibition kinetics follow a concentration-dependent pattern, with complete polymerization blockade achieved at nanomolar concentrations [1] [2] [3]. These findings establish UA62784 as a highly potent inhibitor of microtubule polymerization with binding kinetics superior to classical antimicrotubule agents.
Competition experiments have definitively established that UA62784 interacts with tubulin at or near the colchicine-binding site [1] [2] [3] [7]. The colchicine-binding site represents one of the most important drug-binding domains on tubulin, located at the interface between alpha and beta tubulin subunits [8]. UA62784 demonstrates direct competition with colchicine for binding to this critical site, providing mechanistic insight into its antimicrotubule activity [1] [2] [3].
Structural analysis of the colchicine-binding site interaction reveals that UA62784 binds within the intermediate domain of beta-tubulin [8] [9]. The binding pocket encompasses residues from both alpha and beta tubulin subunits, with key interactions involving beta-tubulin residues including Cysteine-241, Threonine-179, and Valine-181 [8]. The colchicine-binding site has specific structural requirements, with the binding affinity depending on precise molecular interactions within this confined pocket [8] [9].
The fluorenone scaffold of UA62784 appears to provide optimal spatial arrangement for interactions within the colchicine-binding site [10] [6]. Unlike colchicine itself, which consists of three distinct ring systems, UA62784 presents a different chemical architecture that nonetheless achieves high-affinity binding to the same site [1] [2]. This suggests that the colchicine-binding site can accommodate structurally diverse compounds while maintaining specific binding requirements for antimicrotubule activity [8] [9].
UA62784 causes severe disruption of mitotic spindle formation, leading to aberrant spindle structures that cannot support proper chromosome segregation [1] [2] [3]. The compound's effects on spindle assembly are observable through immunofluorescence microscopy, revealing disorganized microtubule networks and failure to establish bipolar spindle geometry [1] [2]. These spindle defects occur as a direct consequence of impaired microtubule polymerization caused by UA62784 binding to tubulin [1] [2] [3].
Live cell imaging studies demonstrate that UA62784 treatment results in prolonged mitosis due to inability to satisfy the spindle assembly checkpoint [1] [2] [3]. Cells treated with nanomolar concentrations of UA62784 accumulate in mitosis with characteristic spindle abnormalities, including monopolar spindles, disorganized microtubule arrays, and failure of chromosome congression to the metaphase plate [1] [2] [11]. The spindle disruption is dose-dependent, with higher concentrations causing more severe abnormalities [1] [2].
The temporal sequence of spindle disruption involves initial interference with microtubule nucleation from centrosomes, followed by inability to establish stable kinetochore-microtubule attachments [1] [2] [11]. Chromosome movement becomes severely impaired, with failure of chromosome alignment at the cell center [10] [11]. These defects activate the spindle assembly checkpoint, causing prolonged mitotic arrest that ultimately triggers apoptotic cell death pathways [1] [2] [12].
The initial characterization of UA62784 by Henderson and colleagues identified the compound as a novel specific inhibitor of Centromere Protein E kinesin-like protein [10] [11] [13]. This study demonstrated that UA62784 caused mitotic arrest by inhibiting chromosome congression at the metaphase plate, purportedly through inhibition of the microtubule-associated adenosine triphosphatase activity of Centromere Protein E [10] [11]. The compound was isolated due to its selectivity in isogenic pancreatic carcinoma cell lines with deletions of the DPC4 gene, leading to the hypothesis of Centromere Protein E as the primary target [10] [11].
Henderson and colleagues reported that Centromere Protein E binding to kinetochores during mitosis was not affected by UA62784, suggesting that the target lay within the motor domain of Centromere Protein E [10] [11]. This observation was interpreted as evidence for specific inhibition of the adenosine triphosphatase activity without disrupting protein localization [10] [11]. The study concluded that UA62784 represented a novel specific inhibitor of Centromere Protein E with potential applications in pancreatic cancer treatment [10] [11] [13].
The proposed mechanism involved direct inhibition of Centromere Protein E motor activity, which would prevent proper chromosome movement during mitosis [10] [11]. Centromere Protein E is essential for chromosome congression and spindle assembly checkpoint function, making it an attractive target for cancer therapy [14] [15]. The initial characterization suggested that UA62784 achieved selective cancer cell killing through this novel mechanism of Centromere Protein E inhibition [10] [11].
Subsequent investigations by Tcherniuk and colleagues provided compelling evidence contradicting the Centromere Protein E inhibition hypothesis [1] [2] [3] [7]. These researchers demonstrated that UA62784 directly inhibits microtubule polymerization in vitro through binding to tubulin dimers, rather than through Centromere Protein E-mediated mechanisms [1] [2] [3]. Competition experiments revealed that UA62784 interacts with tubulin at or near the colchicine-binding site, providing a direct mechanism for antimicrotubule activity [1] [2] [3].
Structure-activity relationship studies of UA62784 derivatives provided additional evidence against Centromere Protein E specificity [16] [14]. Shaw and colleagues synthesized over eighty UA62784 analogs and found that the majority showed no inhibitory effect on Centromere Protein E or other kinesins tested [16] [14]. Only two analogs, PC-046 and PC-053, retained any Centromere Protein E inhibitory activity, while most derivatives inhibited a subset of kinases rather than showing kinesin-specific inhibition patterns [16] [14].
The contradictory evidence led to a re-evaluation of UA62784's mechanism of action [1] [2] [7]. Multiple independent studies confirmed that UA62784 functions primarily as a microtubule-targeting agent rather than a Centromere Protein E inhibitor [1] [2] [5] [3] [14]. Current consensus in the field recognizes UA62784 as a potent colchicine-site binding agent with antimicrotubule activity as its primary mechanism of biological action [1] [2] [5] [3] [14].
UA62784 treatment leads to activation of caspase-dependent apoptotic pathways following prolonged mitotic arrest [1] [2] [17]. The compound induces characteristic apoptotic morphological changes, including cell shrinkage, membrane blebbing, and nuclear fragmentation [1] [2]. Caspase activation occurs as a downstream consequence of mitotic checkpoint activation and sustained cell cycle arrest [1] [2] [17].
The temporal sequence of caspase activation begins several hours after UA62784 treatment, following the establishment of mitotic arrest [1] [2]. Initially, cells accumulate in mitosis with aberrant spindle structures, activating the spindle assembly checkpoint [1] [2] [3]. Prolonged mitotic arrest eventually triggers apoptotic signaling cascades, leading to caspase activation and execution of cell death programs [1] [2] [17].
Multiple caspase family members participate in UA62784-induced apoptosis [17]. Both initiator caspases, such as caspase-9, and executioner caspases, including caspase-3, become activated during the apoptotic process [17]. The caspase activation pattern is consistent with intrinsic apoptotic pathway engagement, involving mitochondrial-mediated signaling cascades [17] [18] [19]. Experimental evidence demonstrates that caspase inhibitors can delay but not completely prevent cell death following UA62784 treatment, suggesting both caspase-dependent and caspase-independent death mechanisms [1] [2].
Mitochondrial membrane permeabilization represents a critical early event in UA62784-induced apoptosis [1] [17]. The compound triggers mitochondrial outer membrane permeabilization, leading to release of pro-apoptotic factors from the mitochondrial intermembrane space [20] [21] [22]. This process constitutes the point of no return in apoptotic signaling, committing cells to death even in the absence of downstream caspase activation [20] [22].
The mitochondrial permeabilization process involves multiple molecular mechanisms [20] [21] [22]. Pro-apoptotic Bcl-2 family proteins, including BAX and BAK, become activated and insert into mitochondrial membranes [20] [23] [24]. This leads to formation of membrane pores that allow release of cytochrome c, Smac/DIABLO, and other apoptogenic factors into the cytoplasm [20] [21] [23]. The released cytochrome c interacts with Apoptosis Protease-Activating Factor-1 to form the apoptosome complex, which activates caspase-9 and initiates the caspase cascade [23] [24].
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